2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, which could include “2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide”, is often achieved through the direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications
Anticancer Activities
The compound and its derivatives have shown promising results in anticancer research. For instance, a series of substituted benzamides, related to the structure of the compound , were synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited moderate to excellent anticancer activity, with certain compounds outperforming the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
The compound's structure has been explored for its potential in antimicrobial and antifungal applications. Synthesized derivatives have been tested for their antifungal activity, with promising results against various fungal strains (Narayana et al., 2004). Additionally, some thiazole derivatives, closely related to the compound, have shown significant antimicrobial activity against a range of pathogens, indicating the potential for drug development in this area (Chawla, 2016).
Supramolecular Chemistry and Gelation
In the field of supramolecular chemistry, derivatives of the compound have been synthesized and investigated for their gelation behavior. The aim is to understand the role of methyl functionality and multiple non-covalent interactions in gelation, which is crucial for developing new materials with specific properties (Yadav & Ballabh, 2020).
Role in Synthesis of New Molecules
The structure of 2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a key component in the synthesis of a wide array of new molecules with potential biological activities. These synthesis studies are foundational for discovering new drugs and materials with varied applications (Mohamed, 2011).
Diuretic Activity
In the pharmaceutical sector, derivatives of the compound have been synthesized and assessed for their diuretic activity. This research is crucial for developing new medications that can aid in treating conditions like hypertension and edema (Yar & Ansari, 2009).
Properties
IUPAC Name |
2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-15-5-3-2-4-12(15)14-9-24-17(20-14)21-16(22)11-7-6-10(18)8-13(11)19/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOSNAHXLWZNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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